molecular formula C18H23N3O4 B12328311 [2-Amino-3-(tert-butoxycarbonyl)azetidin-1-yl](1H-indol-2-yl)acetic acid CAS No. 885276-02-8

[2-Amino-3-(tert-butoxycarbonyl)azetidin-1-yl](1H-indol-2-yl)acetic acid

Cat. No.: B12328311
CAS No.: 885276-02-8
M. Wt: 345.4 g/mol
InChI Key: XIURLSBUIJEDKF-UHFFFAOYSA-N
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Description

2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid is a complex organic compound that features a combination of azetidine and indole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the azetidine ring enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the [3+2] cycloaddition reaction, which forms the azetidine ring . The indole moiety can be introduced through various methods, including the Fischer indole synthesis or the use of indole derivatives . The tert-butoxycarbonyl group is usually introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . The use of continuous flow processes can enhance the yield and purity of the final product while reducing the reaction time and waste generation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .

Biology

In biological research, this compound is studied for its potential as a building block for bioactive molecules. The azetidine and indole moieties are known to exhibit biological activity, making this compound a valuable tool in drug discovery .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. The indole moiety is a common pharmacophore in many drugs, and the azetidine ring can enhance the compound’s pharmacokinetic properties .

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and catalysts .

Mechanism of Action

The mechanism of action of 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and selectivity . The tert-butoxycarbonyl group provides stability and protects the amino group from unwanted reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid lies in its combination of azetidine and indole moieties, which provide a versatile platform for chemical modifications and biological interactions. The presence of the tert-butoxycarbonyl group further enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

885276-02-8

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]-2-(1H-indol-2-yl)acetic acid

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)11-9-21(15(11)19)14(16(22)23)13-8-10-6-4-5-7-12(10)20-13/h4-8,11,14-15,20H,9,19H2,1-3H3,(H,22,23)

InChI Key

XIURLSBUIJEDKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C1N)C(C2=CC3=CC=CC=C3N2)C(=O)O

Origin of Product

United States

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